

An In-Depth Technical Guide to 1-Phenyloctadecane and its Synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Phenyloctadecane**

Cat. No.: **B1293679**

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Introduction

1-Phenyloctadecane, also known by its common synonyms Octadecylbenzene and Stearylbenzene, is a long-chain alkylbenzene consisting of an eighteen-carbon alkyl chain attached to a phenyl group.[1][2][3][4] This compound and its isomers are of interest in various fields, including analytical chemistry, environmental science, and potentially in the assessment of industrial chemical toxicology. This technical guide provides a comprehensive overview of the synonyms, physicochemical properties, and relevant experimental methodologies associated with **1-Phenyloctadecane**. Due to a lack of specific information in the current scientific literature regarding its direct involvement in biological signaling pathways, this guide will focus on its chemical synthesis and analytical detection workflows.

Synonyms and Chemical Identifiers

A comprehensive list of synonyms and chemical identifiers for **1-Phenyloctadecane** is crucial for accurate literature searches and chemical inventory management. The following table summarizes the key names and registration numbers associated with this compound.[1][2][3][5]

Identifier Type	Identifier	Source (Example)
Common Name	1-Phenyloctadecane	Sigma-Aldrich[6]
Octadecylbenzene	PubChem[1][5]	
n-Octadecylbenzene	Parchem[2]	
Stearylbenzene	Santa Cruz Biotechnology[7]	
IUPAC Name	octadecylbenzene	PubChem[5]
CAS Number	4445-07-2	PubChem[5]
EC Number	224-684-7	PubChem[5]
UNII	2PUR93PL86	PubChem[5]
InChI Key	WSVDSBZMYJJMSB-UHFFFAOYSA-N	PubChem[5]
SMILES	<chem>CCCCCCCCCCCCCCCCC 1=CC=CC=C1</chem>	PubChem[5]
Other Synonyms	Benzene, octadecyl-	PubChem[1][5]
Octadecane, 1-phenyl-	PubChem[1][5]	
2-Phenyloctadecane	Parchem[2]	
NSC 41235	PubChem[1]	

Physicochemical Properties

The following table summarizes key quantitative data for **1-Phenyloctadecane**, compiled from various chemical databases and supplier specifications.

Property	Value	Source (Example)
Molecular Formula	C ₂₄ H ₄₂	PubChem[5]
Molecular Weight	330.59 g/mol	Santa Cruz Biotechnology[7]
Appearance	Low melting solid, White to light yellow	Thermo Fisher Scientific
Melting Point	32-36 °C	Thermo Fisher Scientific
Boiling Point	249 °C at 15 mmHg	Parchem[2]
Flash Point	>112 °C	Thermo Fisher Scientific
GHS Hazard Statements	H413: May cause long lasting harmful effects to aquatic life.	PubChem[5]

Experimental Protocols

While detailed, step-by-step protocols for specific experiments involving **1-Phenyloctadecane** are often proprietary or published within broader studies, this section outlines the fundamental methodologies for its synthesis and analysis based on established chemical principles.

Synthesis of 1-Phenyloctadecane via Friedel-Crafts Acylation and Subsequent Reduction

A common synthetic route to **1-Phenyloctadecane** involves a two-step process: Friedel-Crafts acylation of benzene with stearoyl chloride, followed by reduction of the resulting ketone.[8][9]

Step 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[8][10][11]

- Reaction: Benzene reacts with stearoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 1-phenyl-1-octadecanone.[8][9]
- General Procedure:

- Anhydrous aluminum chloride is suspended in an inert solvent (e.g., dichloromethane) in a reaction flask equipped with a reflux condenser and an addition funnel, under an inert atmosphere (e.g., nitrogen).[12]
- The mixture is cooled in an ice bath.[12]
- A solution of stearoyl chloride in the same inert solvent is added dropwise from the addition funnel to the stirred suspension.
- After the addition of stearoyl chloride, a solution of benzene in the inert solvent is added dropwise.
- Once the additions are complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure the reaction goes to completion.[8]
- The reaction is quenched by carefully pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.[12]
- The organic layer is separated, washed with a sodium bicarbonate solution and brine, and then dried over an anhydrous drying agent (e.g., MgSO₄).[12]
- The solvent is removed by rotary evaporation, and the crude product, 1-phenyl-1-octadecanone, can be purified by distillation or chromatography.[12]

Step 2: Clemmensen or Wolff-Kishner Reduction

The carbonyl group of the ketone produced in the first step is then reduced to a methylene group to yield **1-Phenyloctadecane**.

- Clemmensen Reduction: This method involves heating the ketone with amalgamated zinc (zinc treated with mercury) and concentrated hydrochloric acid.
- Wolff-Kishner Reduction: This alternative involves heating the ketone with hydrazine hydrate and a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene glycol.

Analysis of 1-Phenyloctadecane

1-Phenyloctadecane is often used as an analytical standard in the analysis of mineral oil hydrocarbons in various matrices.[\[6\]](#)

On-line High-Performance Liquid Chromatography–Gas Chromatography–Flame Ionization Detection (On-line HPLC–GC–FID)

This powerful hyphenated technique is considered a gold standard for the analysis of mineral oil saturated hydrocarbons (MOSH) and mineral oil aromatic hydrocarbons (MOAH) in food and environmental samples.[\[3\]](#)

- Principle: The sample is first injected into an HPLC system for separation of the hydrocarbon fractions (MOSH and MOAH) from the bulk of the sample matrix (e.g., triglycerides in edible oils). The desired fraction is then automatically transferred online to a GC system for further separation and quantification by FID.[\[1\]](#)[\[3\]](#)
- General Procedure:
 - Sample Preparation: The sample is extracted with a suitable solvent (e.g., hexane). For complex matrices, a clean-up step using aluminum oxide may be necessary to remove biogenic interferences.[\[1\]](#)
 - HPLC Separation: A normal-phase HPLC column is typically used to separate the MOSH and MOAH fractions.
 - On-line Transfer: The eluent from the HPLC containing the fraction of interest is transferred to the GC via a specialized interface. This often involves large volume injection techniques.[\[13\]](#)
 - GC Separation: A capillary GC column separates the hydrocarbons based on their boiling points.
 - FID Detection: A Flame Ionization Detector is used for the quantification of the hydrocarbons.
 - Quantification: The total peak area between specific markers (e.g., n-decane and n-tetracontane) is integrated to determine the mineral oil content.[\[2\]](#) **1-Phenyloctadecane**

can be used as a reference substance to verify the retention time and response of long-chain alkylbenzenes.

Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide.^[14] It is particularly useful for the separation of non-volatile and thermally labile compounds and is considered a "green" alternative to normal-phase HPLC due to the reduction in organic solvent use.^{[14][15]} The retention behavior of n-alkylbenzenes, including **1-Phenyloctadecane**, has been studied using SFC.^[6]

- Principle: Separation is based on the partitioning of analytes between a stationary phase and a supercritical fluid mobile phase. The solvating power of the mobile phase can be adjusted by changing the pressure and temperature, or by adding a co-solvent (modifier).^{[14][16]}
- Instrumentation: An SFC system includes a pump for the carbon dioxide, a pump for the co-solvent, an autosampler, a column oven, a back-pressure regulator to maintain the supercritical state, and a detector (e.g., UV, MS).^[16]
- Method Development: Key parameters to optimize include the choice of stationary phase, the composition of the mobile phase (including the type and percentage of co-solvent), temperature, and backpressure.^[17]

Biological Signaling Pathways and Toxicology

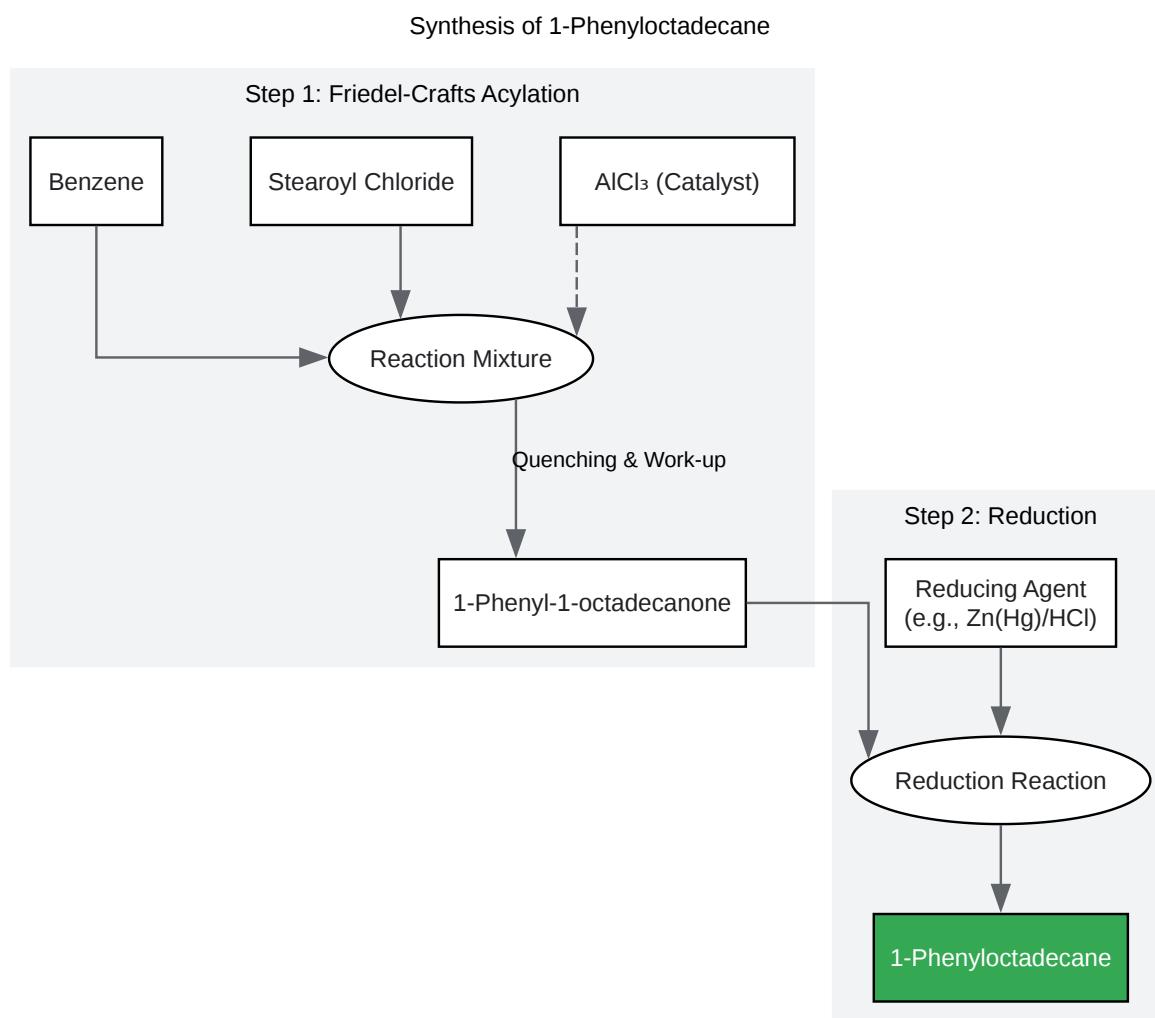
Currently, there is a notable lack of specific information in the peer-reviewed scientific literature directly implicating **1-Phenyloctadecane** in specific biological signaling pathways. While the toxicity of benzene and some shorter-chain alkylbenzenes on cellular processes, including signaling pathways related to hematopoiesis, has been investigated, these findings cannot be directly extrapolated to long-chain alkylbenzenes like **1-Phenyloctadecane**.^[18]

Studies on linear alkylbenzene sulfonates (LAS), which are surfactants derived from linear alkylbenzenes, have shown that their toxicity to aquatic organisms increases with the length of the alkyl chain.^[19] However, the toxicity of the parent linear alkylbenzenes (LABs) is less studied.^[20] Some research indicates that LABs are not highly toxic to many aquatic species.^[20] Long-chain alkylbenzenes are used as molecular tracers for domestic waste in the marine environment, suggesting their persistence.^{[4][21]}

Given the widespread use of products containing long-chain alkylbenzenes, further research into their potential biological effects and interactions with cellular signaling pathways is warranted. Standard toxicological screening methods could be employed to assess the acute and chronic toxicity of **1-Phenyloctadecane**.^{[22][23]}

Visualizations

Logical Workflow for the Synthesis of 1-Phenyloctadecane

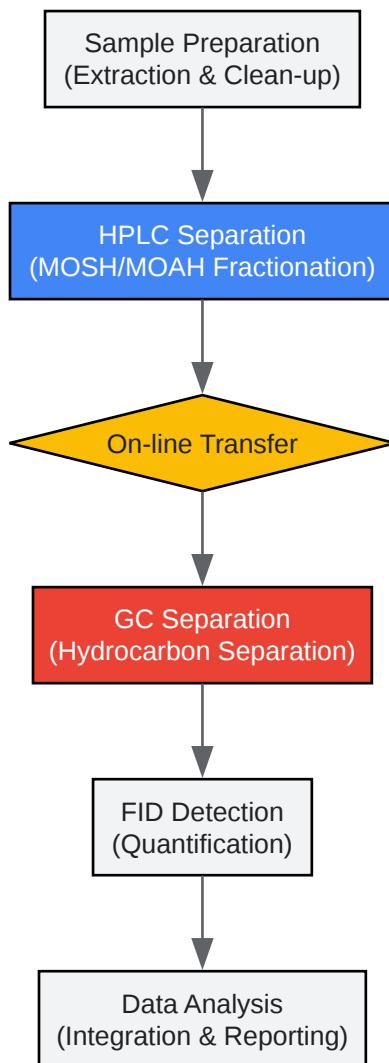


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Caption: A diagram illustrating the two-step synthesis of **1-Phenyloctadecane**.

Experimental Workflow for On-line HPLC-GC-FID Analysis

Workflow for On-line HPLC-GC-FID Analysis



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Caption: A schematic of the experimental workflow for analyzing hydrocarbons using on-line HPLC-GC-FID.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 1-Phenyloctadecane and its Synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1293679#synonyms-for-1-phenyloctadecane-octadecylbenzene-stearylbenzene>]

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